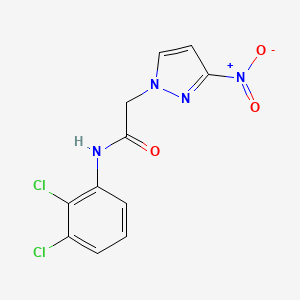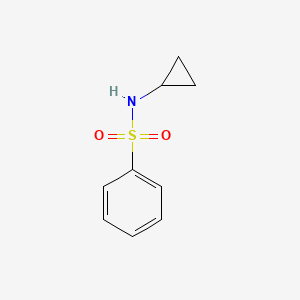![molecular formula C18H36N2O B6058951 2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6058951.png)
2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol, also known as (±)-UH-301, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of (±)-UH-301 is not fully understood. However, it is believed to act as a modulator of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to interact with several receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
(±)-UH-301 has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the expression of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (±)-UH-301 is its wide range of biological activities, which makes it a versatile compound for scientific research. It is also relatively easy to synthesize, and the synthesis can be carried out under mild conditions. However, one of the limitations of (±)-UH-301 is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the scientific research on (±)-UH-301. One potential direction is the development of more potent and selective derivatives of (±)-UH-301, which could have improved therapeutic efficacy. Another potential direction is the investigation of the potential applications of (±)-UH-301 in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, the mechanism of action of (±)-UH-301 could be further elucidated to better understand its therapeutic potential.
Synthesemethoden
The synthesis of (±)-UH-301 involves the reaction between 1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)piperazine and ethylene oxide in the presence of a catalyst. The reaction is carried out under mild conditions, and the product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(±)-UH-301 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O/c1-18(2,3)15-19-10-11-20(17(14-19)9-12-21)13-16-7-5-4-6-8-16/h16-17,21H,4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYSBXYIQUDCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(C(C1)CCO)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)
![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)

![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)
![N-[4-(butyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6058918.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B6058947.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}methanamine](/img/structure/B6058964.png)
![2-[2-(4-nitrophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058969.png)
![1-[3-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B6058973.png)